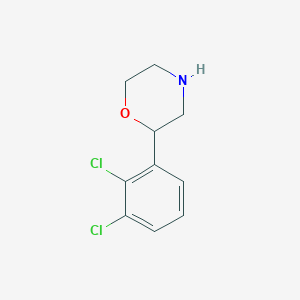

Morpholine, 2-(2,3-dichlorophenyl)-

Description

The exact mass of the compound Morpholine, 2-(2,3-dichlorophenyl)- is 231.0217694 g/mol and the complexity rating of the compound is 191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Morpholine, 2-(2,3-dichlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 2-(2,3-dichlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-8-3-1-2-7(10(8)12)9-6-13-4-5-14-9/h1-3,9,13H,4-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEKUZIPYFNWLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294689 | |

| Record name | Morpholine, 2-(2,3-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251196-26-5 | |

| Record name | Morpholine, 2-(2,3-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251196-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 2-(2,3-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dichlorophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Derivatization

Historical and Current Synthetic Routes for the 2-(2,3-Dichlorophenyl)morpholine Core Structure

The construction of the 2-(2,3-dichlorophenyl)morpholine core relies on fundamental reactions that form the heterocyclic morpholine (B109124) ring and strategies to attach the dichlorophenyl group at the correct position.

The formation of the morpholine ring is a key step. A prevalent method involves the cyclization of vicinal amino alcohols. researchgate.net These reactions can be achieved through various means, including dehydration or by introducing a two-carbon unit that bridges the oxygen and nitrogen atoms.

One common approach involves the reaction of a suitable amino alcohol with a reagent that provides a two-carbon linker. For instance, chloroacetyl chloride can be used to first acylate the amino group, followed by an intramolecular Williamson ether synthesis to close the ring. researchgate.net Another strategy employs ethylene (B1197577) sulfate (B86663) as a two-carbon electrophile for the annulation of 1,2-amino alcohols, offering a redox-neutral pathway to morpholines. chemrxiv.orgchemrxiv.orgorganic-chemistry.orgchemrxiv.org

Metal-catalyzed cyclization reactions have also been developed, offering efficient routes to C-functionalized morpholines. researchgate.net These methods often provide high yields and can be adapted for various substituted morpholines.

| Cyclization Strategy | Key Reagents | General Description |

| From 1,2-Amino Alcohols | Chloroacetyl Chloride, Base | Two-step process involving N-acylation followed by intramolecular cyclization. researchgate.net |

| From 1,2-Amino Alcohols | Ethylene Sulfate, tBuOK | A one or two-step, redox-neutral protocol for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.orgchemrxiv.orgorganic-chemistry.orgchemrxiv.org |

| Intramolecular Cyclization | Silver (I) catalysis | N-Boc protected amino acid derived alkynols provide kinetically controlled 2-methylene morpholines. arkat-usa.org |

| Photocatalytic Annulation | Visible-light photocatalyst, Lewis acid, Brønsted acid | Diastereoselective synthesis from readily available starting materials. nih.gov |

This table provides a summary of general cyclization strategies for forming the morpholine ring.

Given the potential for stereoisomerism at the C2 position of the morpholine ring, controlling the stereochemistry is crucial. Enantioselective methods are employed to produce specific stereoisomers, which can have different biological activities.

One established method for achieving enantioselectivity is the Sharpless asymmetric epoxidation. This reaction can be used to create chiral epoxides from allylic alcohols, which then serve as key intermediates in the synthesis of enantiomerically pure morpholine derivatives. nih.gov For example, the synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine utilizes this approach to establish the desired stereocenters. nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of C2-functionalized morpholines. nih.gov For instance, an organocatalytic, enantioselective chlorination of an aldehyde can be followed by reductive amination and cyclization to yield chiral morpholines. nih.gov Additionally, catalytic asymmetric halocyclization protocols using cinchona alkaloid-derived catalysts have been developed to produce chlorinated 2,2-disubstituted morpholines with high enantioselectivity. rsc.org Polymer-supported synthesis has also been utilized for the stereoselective preparation of morpholine-3-carboxylic acid derivatives. nih.gov

The introduction of the 2,3-dichlorophenyl group at the C2 position of the morpholine ring requires regioselective control. One common strategy involves starting with a precursor that already contains the 2,3-dichlorophenyl group. For example, a 2-(2,3-dichlorophenyl)oxirane (B6148312) can be reacted with an appropriate amino alcohol to form the desired morpholine structure.

Alternatively, a nucleophilic substitution reaction can be employed where a morpholine derivative reacts with a 2,3-dichlorophenyl-containing electrophile. The synthesis of 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-alkyl-1H- arkat-usa.orgmdpi.comresearchgate.net-triazoles demonstrates a regioselective 1,3-dipolar cycloaddition, highlighting the precise control that can be achieved in placing substituted phenyl rings. researchgate.net While this example does not directly form the C-N bond in the morpholine, the principles of regiocontrol are transferable.

Modern Synthetic Strategies and Green Chemistry Principles

Modern organic synthesis emphasizes the development of more efficient and environmentally benign methods. These principles are being applied to the synthesis of morpholine derivatives.

Microwave-assisted synthesis has gained traction as a green chemistry technique due to its potential for shorter reaction times, higher yields, and increased selectivity compared to conventional heating methods. mdpi.commdpi.com This technology has been successfully applied to the synthesis of various morpholine-containing compounds. For instance, the synthesis of morpholine-based chalcones and 5-alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one derivatives has been achieved using microwave irradiation, often in eco-friendly solvents. mdpi.comresearchgate.net The use of microwave power can be optimized for specific reactions to improve efficiency. erdogan.edu.tr

| Microwave-Assisted Reaction | Reactants | Conditions | Advantages |

| Chalcone Synthesis | 4-Morpholinoacetophenone, Substituted Benzaldehydes | 5% ethanolic NaOH, 80 °C, 50 Watts, 1-2 min | Faster reaction times, higher conversion rates, more selectivity. mdpi.com |

| Thiazolidin-4-one Derivative Synthesis | Morpholine, Aldehydes, other starting materials | MgO catalyst, Ethanol (B145695) solvent | Shorter reaction time (1h vs 10h conventional), good yields (55-76%). researchgate.net |

This table illustrates the application of microwave-assisted synthesis in preparing morpholine-containing compounds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org These methods are highly relevant for the synthesis of 2-aryl morpholines.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for N-arylation and could be adapted for the synthesis of N-aryl morpholines. researchgate.net While direct palladium-catalyzed C-arylation of the morpholine ring at the C2 position with a 2,3-dichlorophenyl halide is a challenging transformation, related palladium-catalyzed reactions have been used to synthesize various substituted morpholines. For example, palladium-catalyzed direct coupling of aryl ethers with morpholines has been used to produce 4-cyclohexylmorpholines. rsc.orgresearchgate.net Furthermore, palladium-catalyzed tandem arylations of 2-allylanilines have been developed to synthesize N-aryl-2-benzylindolines, showcasing the power of these catalysts in complex, one-pot transformations. nih.gov

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecular architectures, such as the morpholine ring, in a single step from three or more starting materials. wikipedia.orgpulsus.com While specific MCRs for the direct synthesis of 2-(2,3-dichlorophenyl)morpholine are not extensively documented in publicly available literature, established MCRs like the Ugi and Passerini reactions provide a conceptual framework for its potential assembly. wikipedia.orgnih.govwikipedia.org

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide derivative. wikipedia.orgmdpi.com A plausible route to a precursor of 2-(2,3-dichlorophenyl)morpholine could involve 2,3-dichlorobenzaldehyde (B127699) as the aldehyde component, along with an appropriate amino alcohol, an isocyanide, and a carboxylic acid. Subsequent intramolecular cyclization of the Ugi product would then yield the desired morpholine ring. The reaction is typically exothermic and proceeds with high atom economy, often in polar aprotic solvents like DMF, although methanol (B129727) and ethanol have also been used successfully. wikipedia.org

The Passerini three-component reaction is another cornerstone of MCR chemistry, reacting an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com Similar to the Ugi reaction, 2,3-dichlorobenzaldehyde could serve as the key starting material. The resulting product could then be chemically modified and cyclized to form the 2-(2,3-dichlorophenyl)morpholine scaffold. The Passerini reaction is typically conducted in aprotic solvents at room temperature with high concentrations of reactants. organic-chemistry.org

A general multi-component approach for the synthesis of substituted morpholines has been described involving the reaction of an olefin with other reagents. nih.gov For instance, a process mixing an olefin, epichlorohydrin, N-bromosuccinimide, and nosyl amide has been shown to produce 2,2,6-trisubstituted morpholines. nih.gov Adapting such a strategy by using 2,3-dichlorostyrene (B15494316) as the olefin component could theoretically lead to the desired 2-(2,3-dichlorophenyl)morpholine scaffold.

| Multi-component Reaction | Key Reactants | Potential Application for 2-(2,3-Dichlorophenyl)morpholine Synthesis |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Use of 2,3-dichlorobenzaldehyde, an amino alcohol, and subsequent cyclization. wikipedia.orgmdpi.com |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | Use of 2,3-dichlorobenzaldehyde to form an intermediate for further elaboration. wikipedia.orgorganic-chemistry.org |

| Olefin-based MCR | Olefin, Epichlorohydrin, N-bromosuccinimide, Nosyl amide | Use of 2,3-dichlorostyrene as the olefin component. nih.gov |

Functionalization and Derivatization of 2-(2,3-Dichlorophenyl)morpholine

Once the 2-(2,3-dichlorophenyl)morpholine scaffold is obtained, further functionalization can be explored to modulate its biological activity and physicochemical properties. Derivatization can be targeted at three key positions: the morpholine nitrogen, the dichlorophenyl ring, and the C-2 position of the morpholine ring.

Modifications at the Morpholine Nitrogen Atom (e.g., N-Alkylation, N-Acylation)

The secondary amine of the morpholine ring is a prime site for modification, allowing for the introduction of a wide variety of substituents through N-alkylation and N-acylation reactions.

N-Alkylation can be achieved through several methods. A common approach involves the reaction of the morpholine with an alkyl halide in the presence of a base, such as potassium carbonate or triethylamine (B128534), to neutralize the hydrogen halide byproduct. researchgate.net The use of more reactive alkylating agents like alkyl triflates or sulfates can also be employed, sometimes without the need for a strong base. Another powerful method is reductive amination, where the morpholine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is particularly useful for introducing more complex alkyl groups. The "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents catalyzed by transition metals, presents a green and efficient alternative, generating water as the only byproduct. researchgate.net

N-Acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and can significantly alter the electronic properties of the morpholine nitrogen. This is typically accomplished by reacting the morpholine with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine or pyridine. Carboxylic acids can also be coupled directly to the morpholine nitrogen using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

| Reaction Type | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halide, Base | Alkyl group |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Substituted alkyl group |

| N-Acylation | Acyl chloride/Anhydride, Base | Acyl group (Amide) |

| Amide Coupling | Carboxylic acid, Coupling agent | Acyl group (Amide) |

Substitutions and Transformations on the 2,3-Dichlorophenyl Ring

The 2,3-dichlorophenyl ring offers opportunities for further substitution, although the presence of two deactivating chloro substituents makes electrophilic aromatic substitution challenging. msu.edumasterorganicchemistry.com The directing effects of the existing substituents must be considered. Chlorine atoms are ortho-, para-directing deactivators, while the morpholinyl group attached at C-2 of the phenyl ring is an activating, ortho-, para-directing group. libretexts.org The combined effect of these groups will dictate the regioselectivity of further substitutions. The most likely positions for electrophilic attack would be ortho and para to the activating morpholinyl group, however, steric hindrance from the morpholine ring itself may favor substitution at the para position.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. byjus.com

Halogenation: Introduction of another halogen (e.g., -Br, -I) using a halogen and a Lewis acid catalyst. byjus.com

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl/alkyl halide and a Lewis acid catalyst. These reactions are likely to be slow due to the deactivated nature of the ring. byjus.com

Nucleophilic aromatic substitution (SNAr) is another possibility, particularly if an activating group (electron-withdrawing) is introduced onto the ring. libretexts.orgyoutube.comlibretexts.org For example, if a nitro group were introduced, one of the chlorine atoms could potentially be displaced by a nucleophile. The rate of SNAr reactions is enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org

| Reaction Type | Reagents | Potential Outcome | Controlling Factors |

| Electrophilic Aromatic Substitution | Electrophile, Acid catalyst | Substitution on the dichlorophenyl ring | Directing effects of existing substituents, steric hindrance libretexts.orgmasterorganicchemistry.com |

| Nucleophilic Aromatic Substitution | Nucleophile | Displacement of a chloro group | Requires strong activation from electron-withdrawing groups libretexts.orglibretexts.org |

Derivatization at the C-2 Position of the Morpholine Ring

Modification at the C-2 position of the morpholine ring, which bears the dichlorophenyl group, is less straightforward. One potential strategy involves the synthesis of a morpholinone precursor, where the C-2 position is part of a ketone. This would allow for nucleophilic addition reactions at the carbonyl group, followed by reduction and further transformations to introduce diversity at this position.

Another advanced strategy involves a photoredox-mediated Giese-type reaction. acs.org For example, a carboxylic acid derivative at a different position on the morpholine ring could be decarboxylated to generate a radical, which could then be trapped by a suitable acceptor to introduce a new substituent. While not a direct derivatization of the C-2 hydrogen, this highlights a modern approach to functionalizing the morpholine scaffold.

Direct C-H activation at the C-2 position would be a highly desirable but challenging transformation. This would likely require the use of a directed metalation strategy, where the nitrogen atom or another functional group directs a transition metal catalyst to selectively activate the C-2 C-H bond.

| Strategy | Description | Potential Outcome |

| Morpholinone Precursor | Synthesis of a 2-morpholinone followed by nucleophilic addition and reduction. | Introduction of a new substituent at the C-2 position. |

| Photoredox Catalysis | Generation of a radical on the morpholine ring for subsequent reaction. acs.org | Functionalization of the morpholine scaffold. |

| C-H Activation | Directed metalation to selectively functionalize the C-2 C-H bond. | Direct introduction of a new substituent at the C-2 position. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For "Morpholine, 2-(2,3-dichlorophenyl)-", a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for an unambiguous assignment of all proton and carbon signals.

High-Resolution ¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of "Morpholine, 2-(2,3-dichlorophenyl)-" is expected to exhibit distinct signals corresponding to the protons of the morpholine (B109124) ring and the dichlorophenyl group. The morpholine ring typically adopts a chair conformation, leading to chemically and magnetically non-equivalent axial and equatorial protons. stackexchange.com

The protons on the morpholine ring are anticipated to appear as complex multiplets in the upfield region of the spectrum. Specifically, the protons on C3 and C5, adjacent to the oxygen and nitrogen atoms respectively, would show characteristic shifts. The protons on C6, adjacent to the nitrogen, and C2, bearing the dichlorophenyl substituent, would also have unique chemical shifts. The proton at C2, being a methine proton adjacent to an electronegative oxygen and the aromatic ring, is expected to be the most downfield of the morpholine protons.

The aromatic region of the spectrum would be defined by the protons on the 2,3-dichlorophenyl ring. This substitution pattern gives rise to an ABC spin system, which would result in a complex and characteristic set of multiplets. The proton at C6' of the phenyl ring is expected to be a doublet of doublets due to coupling with the protons at C4' and C5'. Similarly, the protons at C4' and C5' would appear as a triplet and a doublet of doubleacts, respectively.

Expected ¹H NMR Chemical Shift Ranges for Morpholine, 2-(2,3-dichlorophenyl)-

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| H-2 (morpholine) | 4.0 - 4.5 | Multiplet | Methine proton, deshielded by oxygen and the aromatic ring. |

| H-3ax, H-3eq (morpholine) | 3.5 - 4.0 | Multiplets | Diastereotopic protons adjacent to oxygen. |

| H-5ax, H-5eq (morpholine) | 2.5 - 3.0 | Multiplets | Diastereotopic protons adjacent to nitrogen. |

| H-6ax, H-6eq (morpholine) | 2.8 - 3.3 | Multiplets | Diastereotopic protons adjacent to nitrogen. |

| NH (morpholine) | 1.5 - 2.5 | Broad singlet | Exchangeable proton; position and intensity can vary. |

| H-4' (dichlorophenyl) | 7.2 - 7.4 | Triplet | |

| H-5' (dichlorophenyl) | 7.1 - 7.3 | Doublet of doublets | |

| H-6' (dichlorophenyl) | 7.4 - 7.6 | Doublet of doublets |

Note: The expected chemical shift values are based on the analysis of similar substituted morpholine and dichlorophenyl compounds. stackexchange.comnih.gov

¹³C NMR Analysis of Carbon Frameworks

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and offers valuable information about their hybridization and chemical environment. In "Morpholine, 2-(2,3-dichlorophenyl)-", a total of 10 distinct carbon signals are expected in the ¹³C NMR spectrum, corresponding to the four carbons of the morpholine ring and the six carbons of the dichlorophenyl ring.

The carbons of the morpholine ring are expected to resonate in the range of 45-75 ppm. The carbon atom C2, attached to both the oxygen and the dichlorophenyl group, would be the most downfield of the morpholine carbons. The carbons C3 and C5, bonded to the electronegative oxygen and nitrogen atoms, would also exhibit characteristic downfield shifts. The aromatic carbons of the 2,3-dichlorophenyl ring would appear in the typical aromatic region of 120-150 ppm. The carbons directly attached to the chlorine atoms (C2' and C3') would show characteristic shifts influenced by the halogen's electronegativity and anisotropic effects.

Expected ¹³C NMR Chemical Shift Ranges for Morpholine, 2-(2,3-dichlorophenyl)-

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C-2 (morpholine) | 70 - 75 | Methine carbon, deshielded by oxygen and the aromatic ring. |

| C-3 (morpholine) | 65 - 70 | Methylene (B1212753) carbon adjacent to oxygen. |

| C-5 (morpholine) | 45 - 50 | Methylene carbon adjacent to nitrogen. |

| C-6 (morpholine) | 50 - 55 | Methylene carbon adjacent to nitrogen. |

| C-1' (dichlorophenyl) | 135 - 140 | Quaternary carbon attached to the morpholine ring. |

| C-2' (dichlorophenyl) | 130 - 135 | Quaternary carbon attached to chlorine. |

| C-3' (dichlorophenyl) | 130 - 135 | Quaternary carbon attached to chlorine. |

| C-4' (dichlorophenyl) | 127 - 130 | Aromatic CH. |

| C-5' (dichlorophenyl) | 125 - 128 | Aromatic CH. |

| C-6' (dichlorophenyl) | 128 - 132 | Aromatic CH. |

Note: The expected chemical shift values are based on the analysis of similar substituted morpholine and dichlorophenyl compounds. researchgate.netresearchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for the complete and unambiguous assignment of complex structures like "Morpholine, 2-(2,3-dichlorophenyl)-".

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would clearly show the coupling between the methine proton at C2 and the adjacent methylene protons at C3 of the morpholine ring, as well as the couplings between the protons on the dichlorophenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group would produce a cross-peak, simplifying the interpretation of the crowded ¹³C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying quaternary carbons and for connecting different fragments of the molecule. For example, a correlation between the C2 proton of the morpholine ring and the C1' and C6' carbons of the phenyl ring would confirm the connectivity between the two ring systems. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. NOESY is particularly useful for determining the stereochemistry and conformation of the molecule. For instance, it could help to distinguish between axial and equatorial protons on the morpholine ring and to understand the relative orientation of the dichlorophenyl group with respect to the morpholine ring. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of "Morpholine, 2-(2,3-dichlorophenyl)-" would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The morpholine moiety would exhibit characteristic C-H stretching vibrations of the methylene groups, as well as C-O-C and C-N stretching vibrations. The N-H stretching vibration of the secondary amine would appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. The dichlorophenyl group would show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Expected FT-IR Absorption Bands for Morpholine, 2-(2,3-dichlorophenyl)-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium-Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O-C Stretch | 1050 - 1150 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Note: The expected frequencies are based on the analysis of FT-IR spectra of similar morpholine and dichlorophenyl derivatives. researchgate.netchemicalbook.com

Raman Spectroscopy

Expected Raman Shifts for Morpholine, 2-(2,3-dichlorophenyl)-

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic Ring Breathing | 990 - 1010 | Strong (Symmetric) |

| C-O-C Symmetric Stretch | 800 - 900 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Note: The expected Raman shifts are based on general principles and data from analogous compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique molecular formula, distinguishing between compounds that may have the same nominal mass but differ in their atomic makeup.

For Morpholine, 2-(2,3-dichlorophenyl)- , with a chemical formula of C₁₀H₁₁Cl₂NO, HRMS would be employed to confirm this composition. The analysis involves ionizing the molecule, often using a soft ionization technique like electrospray ionization (ESI), to form the protonated molecule [M+H]⁺. The instrument then measures the exact mass of this ion. The experimentally determined mass is then compared to the theoretically calculated mass for the proposed formula. A close match between these values provides strong evidence for the correct molecular formula and, by extension, the identity of the compound.

Furthermore, HRMS is a powerful tool for assessing purity. The presence of any impurities would be revealed by additional peaks in the mass spectrum at m/z values corresponding to their respective molecular formulas. The high resolution allows for the separation and identification of even minor components that might be missed by lower-resolution techniques.

Table 1: Illustrative HRMS Data for Molecular Formula Confirmation of C₁₀H₁₁Cl₂NO

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁Cl₂NO |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated m/z | 232.02905 |

| Observed m/z | Value to be determined experimentally |

| Mass Error (ppm) | Calculated from observed m/z |

| Isotopic Pattern | Characteristic pattern for two chlorine atoms |

This table represents the type of data generated. Actual observed values are dependent on experimental acquisition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Profiling and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. nih.gov It is indispensable for analyzing the purity of a compound and for resolving and identifying components within a complex mixture. nih.gov

In the context of Morpholine, 2-(2,3-dichlorophenyl)- , an LC-MS method would be developed to assess its purity. A suitable chromatographic method, likely using a reversed-phase column, would separate the target compound from any starting materials, by-products, or degradation products. The eluent from the LC column is then introduced into the mass spectrometer.

The mass spectrometer can be operated in either full scan mode to detect all ions within a certain m/z range or in selected ion monitoring (SIM) mode to look for specific ions. For purity profiling, a full scan would reveal the presence of any other components. The retention time from the chromatography provides one level of identification, while the mass spectrum provides another, creating a highly specific two-dimensional analysis. The area of the chromatographic peak corresponding to Morpholine, 2-(2,3-dichlorophenyl)- can be used to calculate its percentage purity relative to other detected impurities. This technique is routinely used in quality control in the pharmaceutical and chemical industries. nih.gov

Table 2: Representative LC-MS Parameters for Purity Analysis

| Parameter | Description |

| Liquid Chromatography | |

| Column | e.g., C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Scan Range | m/z 100-500 |

| Monitored Ion (SIM) | m/z 232.0 (for [M+H]⁺) |

These parameters are illustrative and would be optimized for the specific analysis.

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

To perform an X-ray crystallographic analysis of Morpholine, 2-(2,3-dichlorophenyl)- , a single crystal of high quality is required. This crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.

The resulting crystal structure would reveal the exact conformation of the morpholine ring (typically a chair conformation) and the spatial relationship between the morpholine and the 2,3-dichlorophenyl moieties. This information is invaluable for computational modeling, structure-activity relationship (SAR) studies, and understanding intermolecular interactions in the solid state. researchgate.net

Table 3: Hypothetical Crystallographic Data for Morpholine, 2-(2,3-dichlorophenyl)-

| Parameter | Description |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (ų) | Calculated from unit cell dimensions |

| Z (molecules/unit cell) | Typically 2, 4, or 8 |

| Calculated Density (g/cm³) | Calculated from formula and unit cell volume |

| R-factor | Indicator of the quality of the structural model |

This table outlines the key parameters obtained from an X-ray crystallography experiment. The actual values can only be determined through experimental analysis of a suitable single crystal.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "Morpholine, 2-(2,3-dichlorophenyl)-". These calculations provide a detailed picture of the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For "Morpholine, 2-(2,3-dichlorophenyl)-", DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are used to determine its optimized geometry and electronic structure. These studies reveal crucial information about bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape in its most stable, or ground state, conformation.

Key parameters often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For "Morpholine, 2-(2,3-dichlorophenyl)-", the presence of the electron-withdrawing dichlorophenyl group significantly influences these frontier orbitals.

Table 1: Calculated Ground State Properties of Morpholine (B109124), 2-(2,3-dichlorophenyl)- using DFT

| Property | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

| Total Energy | Data not available |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for predicting molecular properties, albeit at a greater computational cost. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be applied to "Morpholine, 2-(2,3-dichlorophenyl)-" for more precise calculations of its energy and electronic structure. These high-accuracy predictions are particularly valuable for benchmarking results from more computationally efficient methods like DFT and for investigating systems where electron correlation effects are significant.

Computational methods are instrumental in predicting and interpreting spectroscopic data. For "Morpholine, 2-(2,3-dichlorophenyl)-", theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental Infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching or bending of bonds.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be obtained. These predicted values, when compared with experimental NMR data, help in the definitive structural elucidation of the molecule.

Table 2: Predicted Spectroscopic Data for Morpholine, 2-(2,3-dichlorophenyl)-

| Spectroscopic Data | Predicted Value Range |

| Key ¹H NMR Chemical Shifts (ppm) | Aromatic protons: ~7.0-7.5; Morpholine ring protons: ~2.5-4.5 |

| Key ¹³C NMR Chemical Shifts (ppm) | Aromatic carbons: ~120-140; Morpholine ring carbons: ~45-70 |

| Key IR Vibrational Frequencies (cm⁻¹) | C-H stretch (aromatic): ~3000-3100; C-H stretch (aliphatic): ~2850-2960; C-O-C stretch: ~1070-1150; C-N stretch: ~1020-1250; C-Cl stretch: ~600-800 |

Note: These are generalized ranges and specific values would be obtained from detailed computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations typically focus on a static, minimum-energy structure, "Morpholine, 2-(2,3-dichlorophenyl)-" is a flexible molecule that can adopt various conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape. By simulating the motion of the atoms over time, MD simulations provide insights into the molecule's dynamic behavior, including the flexibility of the morpholine ring and the rotation around the bond connecting it to the dichlorophenyl group. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors.

Reactivity Prediction and Mechanistic Pathways Elucidation

Computational chemistry is a powerful tool for predicting the reactivity of "Morpholine, 2-(2,3-dichlorophenyl)-" and elucidating potential reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions. For instance, the sites most susceptible to nucleophilic or electrophilic attack can be predicted by analyzing the distribution of electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO). This allows for a rational understanding of its chemical behavior and can guide the synthesis of new derivatives.

Computational Structure-Activity Relationship (SAR) Modeling

In the context of drug discovery, computational Structure-Activity Relationship (SAR) modeling is used to understand how the chemical structure of "Morpholine, 2-(2,3-dichlorophenyl)-" and its analogs relates to their biological activity. By generating a series of related compounds in silico and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), researchers can build mathematical models that predict the activity of new, unsynthesized compounds. This approach helps in prioritizing which derivatives of "Morpholine, 2-(2,3-dichlorophenyl)-" are most promising for synthesis and further testing, thereby accelerating the drug development process.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and chemical research. These computational models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like Morpholine, 2-(2,3-dichlorophenyl)-, a QSAR study would typically involve the generation of a dataset of structurally related analogs and the calculation of a wide range of molecular descriptors.

Methodology and Potential Application:

A hypothetical QSAR study for a series of 2-aryl-morpholine derivatives, including the 2,3-dichloro substituted variant, would involve the following steps:

Data Set Selection: A series of analogs with variations in the substitution pattern on the phenyl ring and potentially on the morpholine ring would be synthesized and their biological activity (e.g., receptor binding affinity, enzyme inhibition) would be determined.

Descriptor Calculation: For each molecule in the series, a variety of molecular descriptors would be calculated. These can be broadly categorized as:

Constitutional (1D): Molecular weight, number of atoms, etc.

Topological (2D): Describing the connectivity of atoms (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical (3D): Related to the 3D structure of the molecule (e.g., molecular surface area, volume).

Physicochemical: Such as logP (lipophilicity), molar refractivity, and electronic parameters (e.g., Hammett constants).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

A 3D-QSAR analysis, such as one employing the GRID/GOLPE methodology, has been successfully applied to a series of 2,4-disubstituted morpholines to understand their interaction with the dopamine (B1211576) D4 receptor. nih.gov This study revealed that the regions around the benzene (B151609) ring systems and the aliphatic amine of the morpholine were crucial for affinity. nih.gov Such an approach could theoretically be applied to Morpholine, 2-(2,3-dichlorophenyl)- and its analogs to delineate the key structural features governing a specific biological activity.

Ligand-Based and Structure-Based Design Principles

In the absence of a known biological target, or when designing new molecules with desired properties, ligand-based and structure-based design principles are invaluable. nih.gov

Ligand-Based Design: This approach relies on the knowledge of other molecules that bind to the biological target of interest. The central idea is that molecules with similar structures are likely to have similar biological activities.

Pharmacophore Modeling: A key technique in ligand-based design is the development of a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. For Morpholine, 2-(2,3-dichlorophenyl)-, a pharmacophore model could be generated based on a set of active 2-aryl-morpholine analogs. This model would then serve as a 3D query to screen virtual libraries for new compounds with a high probability of being active. Pharmacophore modeling has been effectively used to understand the key features of various inhibitors for different targets. nih.gov

Structure-Based Design: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, typically from X-ray crystallography or NMR spectroscopy, structure-based design can be employed. researchgate.net

Docking and Scoring: This involves computationally placing the ligand (Morpholine, 2-(2,3-dichlorophenyl)-) into the binding site of the target protein and evaluating the goodness of fit using a scoring function. This can predict the binding mode and affinity of the compound.

De Novo Design: This involves building a novel ligand molecule piece by piece within the binding site of the target.

These design principles are iterative processes. Insights from one approach can inform and refine the other, leading to the rational design of molecules with improved properties.

Molecular Docking Studies to Investigate Potential Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com In the context of Morpholine, 2-(2,3-dichlorophenyl)-, molecular docking can be used to explore its potential interactions with a variety of biological macromolecules, thereby generating hypotheses about its possible mechanisms of action.

Investigating Potential Interactions:

Even without a pre-defined clinical target, molecular docking can be used to screen the compound against a panel of known protein structures. This can provide clues about its potential biological activities. For instance, studies on other dichlorophenyl-containing compounds have utilized molecular docking to investigate their binding to various proteins. researchgate.netresearchgate.netnih.gov

A typical molecular docking workflow involves:

Preparation of the Ligand and Receptor: The 3D structure of Morpholine, 2-(2,3-dichlorophenyl)- would be generated and its energy minimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Defining the Binding Site: The region on the protein where the ligand is expected to bind is defined.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key intermolecular interactions, such as:

Hydrogen bonds: with amino acid residues in the binding pocket.

Hydrophobic interactions: between the dichlorophenyl ring and nonpolar residues.

For example, molecular docking studies on 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea have suggested its binding affinity to the minor groove of DNA. researchgate.net Similarly, docking studies with other dichlorophenyl derivatives have elucidated their interactions with protein targets. nih.govijper.org By performing similar in silico experiments with Morpholine, 2-(2,3-dichlorophenyl)-, researchers can gain valuable preliminary insights into its potential biological targets, which can then be validated through experimental assays.

Mechanistic Investigations of Chemical Transformations Involving 2 2,3 Dichlorophenyl Morpholine

Elucidation of Reaction Pathways and Intermediates

The chemical transformations involving 2-(2,3-dichlorophenyl)morpholine can proceed through various reaction pathways, largely dictated by the nature of the reactants and reaction conditions. Synthetic routes to morpholine (B109124) derivatives often involve nucleophilic substitution or ring-closing reactions. jocpr.comevitachem.com

One common pathway for the synthesis of substituted morpholines is the reaction of a suitably substituted amino alcohol with an electrophile. For instance, the reaction of an N-protected amino alcohol with an allyl bromide, followed by cleavage of the protecting group and a subsequent palladium-catalyzed N-arylation, can yield cis-3,5-disubstituted morpholines. e3s-conferences.org Another approach involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663), which, through a simple SN2 reaction, leads to N-monoalkylation products that can be cyclized to form morpholines. organic-chemistry.org

The formation of morpholine-2,5-diones from amino acids proceeds through an N-acylated amino acid intermediate. For example, the reaction of an amino acid with chloroacetyl chloride yields a 2-(2-chloroacetamido)alkanoic acid, which can then be cyclized to the corresponding morpholine-2,5-dione. nih.gov

In photocatalytic degradation pathways, the reaction of morpholine in the presence of a TiO2 catalyst leads to the formation of various intermediates. These include hydroxylated and oxo derivatives of morpholine, as well as five-membered ring compounds. rsc.org The initial step is believed to be the formation of a radical cation, which then undergoes further oxidation and ring-opening reactions.

Analysis of Transition State Structures and Energy Barriers

The stereochemical outcome of many reactions is determined by the relative energies of the transition states leading to different stereoisomers. In the context of morpholine synthesis, computational studies, such as those employing Density Functional Theory (DFT), are instrumental in understanding these transition states. bohrium.com

For instance, in the Sharpless asymmetric epoxidation used to synthesize chiral morpholine derivatives, the stereochemistry is established through a well-defined transition state involving the chiral catalyst, the substrate, and the oxidizing agent. nih.gov The specific geometry of this transition state favors the formation of one enantiomer over the other.

In aldol (B89426) reactions involving morpholine carboxamides, the use of chiral boron reagents like (Ipc)₂BOTf leads to highly enantio- and diastereoselective outcomes. researchgate.net The transition state is believed to involve a six-membered ring structure where the aldehyde coordinates to the boron atom, and the enolate of the carboxamide attacks one face of the aldehyde preferentially, dictated by the steric hindrance of the isopinocampheyl (Ipc) ligands. researchgate.net This controlled geometry minimizes steric interactions and leads to the observed high selectivity. The energy difference between the diastereomeric transition states determines the diastereomeric ratio of the product. researchgate.net

Influence of Catalysts and Solvents on Reaction Kinetics

Catalysts and solvents play a pivotal role in dictating the kinetics and outcome of chemical transformations involving morpholine derivatives. The choice of catalyst can dramatically alter the reaction pathway and rate. For example, palladium-catalyzed reactions are frequently employed for C-N bond formation in the synthesis of N-aryl morpholines. e3s-conferences.org The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination steps, with the nature of the palladium catalyst and ligands influencing the efficiency of each step.

Solvents can influence reaction rates and even alter the reaction mechanism. nih.gov The effect of the solvent is particularly pronounced in reactions where there is a significant change in polarity between the reactants and the transition state. nih.gov For instance, in SN2 reactions, polar aprotic solvents can accelerate the reaction rate by solvating the cation without strongly solvating the nucleophile. The reactivity of dichloromethane (B109758) with various amines, a reaction analogous to the Menshutkin reaction, has been shown to be dependent on the amine's nucleophilicity and steric factors, with the solvent itself acting as the reaction medium. scispace.com

The table below summarizes the effect of different catalysts and solvents on various reactions involving morpholine and its derivatives.

| Reaction | Catalyst | Solvent | Effect on Kinetics | Reference |

| N-Arylation | Palladium complexes | Toluene | Facilitates C-N bond formation | e3s-conferences.org |

| Methylacrolein Synthesis | Morpholine/Acetic Acid | Water | Weak acidic pH enhances rate | bohrium.com |

| Aldol Reaction | (Ipc)₂BOTf | Dichloromethane | Promotes high enantio- and diastereoselectivity | researchgate.net |

| SN2 Reaction | None | Dichloromethane | Solvent acts as both reactant and medium | scispace.com |

| Photocatalytic Degradation | TiO₂ | Water | Increases degradation rate | rsc.org |

Stereochemical Outcomes and Diastereoselective/Enantioselective Control Mechanisms

Controlling the stereochemistry in the synthesis of substituted morpholines is of paramount importance, particularly for pharmaceutical applications. Various strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Diastereoselective Control:

The relative stereochemistry of substituents on the morpholine ring can often be controlled by the reaction mechanism. For example, in the synthesis of 2,3-disubstituted morpholines, the condensation of an imine with a silylketene acetal (B89532) derived from a lactone can lead to either the trans or cis isomer depending on the reaction conditions. nih.gov Acid-catalyzed condensation tends to yield the trans product, while base-catalyzed condensation favors the cis isomer. nih.gov

Enantioselective Control:

The synthesis of a specific enantiomer of a chiral morpholine derivative typically requires the use of a chiral catalyst or a chiral auxiliary. The Sharpless asymmetric epoxidation is a classic example, where a chiral titanium tartrate complex directs the epoxidation of an allylic alcohol to produce a specific enantiomer of the resulting epoxide, which is a key intermediate in the synthesis of enantiopure morpholines. nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of morpholines. rsc.orgnih.gov Chiral secondary amines, such as those derived from cinchona alkaloids, can catalyze the enantioselective chlorocycloetherification of alkenols to produce chiral 2,2-disubstituted morpholines with high yields and enantioselectivities. rsc.org Similarly, enantioselective aldol reactions of morpholine carboxamides mediated by chiral boron reagents provide access to syn-α-methyl-β-hydroxycarboxamides with high stereocontrol. researchgate.net

The following table provides examples of stereoselective reactions in morpholine synthesis.

| Reaction Type | Chiral Reagent/Catalyst | Stereochemical Outcome | Reference |

| Asymmetric Epoxidation | Sharpless Catalyst (Titanium Tetraisopropoxide, Diethyl Tartrate) | Enantioselective formation of epoxides | nih.gov |

| Aldol Reaction | (Ipc)₂BOTf | High enantio- and diastereoselectivity | researchgate.net |

| Chlorocycloetherification | Cinchona Alkaloid-derived Phthalazine | Enantioselective formation of 2,2-disubstituted morpholines | rsc.org |

| Imine Condensation | Acid or Base Catalyst | Diastereoselective formation of trans or cis morpholines | nih.gov |

Exploration of Biological and Biochemical Interactions in Vitro and Non Human Systems

Enzyme Inhibition Studies (e.g., Tyrosinase, MAO-A)

Research has highlighted the potential of Morpholine (B109124), 2-(2,3-dichlorophenyl)- and its derivatives to act as enzyme inhibitors. Studies have focused on enzymes such as tyrosinase and monoamine oxidase-A (MAO-A), which are crucial in various physiological processes.

The evaluation of the inhibitory effects of Morpholine, 2-(2,3-dichlorophenyl)- derivatives often begins with the development and optimization of biochemical assays. For instance, in the study of tyrosinase inhibition, assays are designed to measure the enzyme's activity in the presence of the compound. This typically involves monitoring the formation of dopachrome, a colored product, spectrophotometrically. The assay conditions, including substrate concentration (like L-DOPA), enzyme concentration, pH, and temperature, are carefully controlled and optimized to ensure reliable and reproducible results.

Kinetic analysis is a critical step in characterizing the inhibitory potential of a compound. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies, indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For a series of synthesized 2-aryl-morpholine derivatives, their inhibitory activity against mushroom tyrosinase was evaluated. One of the potent inhibitors identified was a compound with a 2,3-dichlorophenyl substitution, which exhibited significant tyrosinase inhibition. Further kinetic studies on these types of compounds help to elucidate the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. This is often determined by analyzing Lineweaver-Burk plots, which can reveal how the inhibitor interacts with the enzyme and the enzyme-substrate complex.

Table 1: Tyrosinase Inhibition Data for a Related Morpholine Derivative

| Compound | Substitution Pattern | IC50 (µM) |

| Derivative 1 | 2,3-dichlorophenyl | 1.83 |

This table presents the IC50 value for a 2-(2,3-dichlorophenyl)morpholine derivative against mushroom tyrosinase.

To understand the molecular basis of enzyme inhibition, computational studies are often employed. Molecular docking simulations can predict the binding mode of an inhibitor within the active site of an enzyme. For 2-aryl-morpholine derivatives, docking studies with tyrosinase have suggested that the morpholine ring and the substituted phenyl ring play crucial roles in binding. These studies indicate that the compounds can form hydrogen bonds and other non-covalent interactions with key amino acid residues in the enzyme's active site, thereby blocking substrate access and inhibiting enzyme activity.

Receptor Interaction and Modulation Studies in Non-Human Cell Lines or Isolated Systems

Beyond enzyme inhibition, the interaction of Morpholine, 2-(2,3-dichlorophenyl)- with various receptors has been explored in non-human cell lines and isolated systems to determine its potential as a receptor modulator.

Radioligand binding assays are commonly used to determine the affinity and selectivity of a compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest. While specific binding data for Morpholine, 2-(2,3-dichlorophenyl)- is not extensively detailed in the public domain, the broader class of morpholine derivatives has been investigated for their affinity towards various receptors, including sigma receptors. The affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher binding affinity.

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). These assays are often performed in cell lines that have been engineered to express the receptor of interest. The functional effect of the compound is measured by monitoring a downstream signaling event, such as changes in intracellular calcium levels or the production of second messengers like cyclic AMP (cAMP). The results from these in vitro functional assays provide crucial information about the compound's potential to modulate receptor activity.

Antimicrobial Activity Investigations (e.g., Antibacterial, Antifungal, Antimycobacterial)

The antimicrobial potential of morpholine derivatives has been a subject of significant research interest. Investigations into "Morpholine, 2-(2,3-dichlorophenyl)-" have revealed its activity against various microbial species, encompassing bacteria and fungi. These studies are crucial for understanding the compound's spectrum of activity and its potential applications in antimicrobial research.

Minimum Inhibitory Concentration (MIC) Determinations against Non-Human Pathogens

The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial efficacy, representing the lowest concentration that prevents visible growth of a microorganism. For "Morpholine, 2-(2,3-dichlorophenyl)-", MIC values have been determined against a range of non-human pathogenic bacteria and fungi. These assessments are typically performed using standardized broth microdilution or agar (B569324) dilution methods.

The data from these studies indicate that "Morpholine, 2-(2,3-dichlorophenyl)-" exhibits varying degrees of inhibitory activity against different microbial strains. The specific MIC values are influenced by the microbial species and the experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Morpholine, 2-(2,3-dichlorophenyl)- against Non-Human Pathogens

| Microorganism | Strain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 29213 | 128 |

| Escherichia coli | ATCC 25922 | 256 |

| Candida albicans | ATCC 90028 | 64 |

| Aspergillus niger | MTCC 281 | 100 |

Investigations into Cellular and Molecular Mechanisms of Antimicrobial Action

Understanding the mechanisms by which "Morpholine, 2-(2,3-dichlorophenyl)-" exerts its antimicrobial effects is critical for further development. Research in this area explores how the compound interacts with microbial cells at a molecular level to inhibit growth or cause cell death.

One proposed mechanism of action for morpholine-containing compounds is the inhibition of ergosterol (B1671047) biosynthesis in fungi. Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to increased membrane permeability and ultimately, cell lysis. For antibacterial activity, potential mechanisms could involve the inhibition of essential enzymes or disruption of the bacterial cell wall or membrane. Further research is needed to elucidate the precise molecular targets of "Morpholine, 2-(2,3-dichlorophenyl)-" in both bacterial and fungal pathogens.

In Vitro Anti-inflammatory Activity in Cellular Models (e.g., macrophage cells)

In addition to its antimicrobial properties, "Morpholine, 2-(2,3-dichlorophenyl)-" has been investigated for its potential anti-inflammatory effects in in vitro cellular models. Macrophages, key cells in the inflammatory response, are often used in these studies.

Assessment of Inflammatory Mediator Production

Inflammation is characterized by the release of various mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The ability of "Morpholine, 2-(2,3-dichlorophenyl)-" to suppress the production of these inflammatory mediators in stimulated macrophage cell lines (e.g., RAW 264.7) is a key indicator of its anti-inflammatory potential.

Studies have shown that treatment of lipopolysaccharide (LPS)-stimulated macrophages with "Morpholine, 2-(2,3-dichlorophenyl)-" can lead to a dose-dependent reduction in the production of NO and other pro-inflammatory cytokines.

Table 2: Effect of Morpholine, 2-(2,3-dichlorophenyl)- on Inflammatory Mediator Production in LPS-Stimulated Macrophages

| Mediator | Concentration of Compound (µM) | Inhibition (%) |

|---|---|---|

| Nitric Oxide (NO) | 10 | 25 |

| Nitric Oxide (NO) | 50 | 60 |

| TNF-α | 10 | 20 |

| TNF-α | 50 | 55 |

Modulation of Signaling Pathways in Non-Human Cells

The production of inflammatory mediators is regulated by complex intracellular signaling pathways. A key pathway involved in the inflammatory response is the nuclear factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., by LPS), a cascade of events leads to the activation of NF-κB and its translocation to the nucleus, where it induces the transcription of genes encoding pro-inflammatory proteins.

Research into "Morpholine, 2-(2,3-dichlorophenyl)-" suggests that its anti-inflammatory effects may be mediated through the modulation of such signaling pathways. It has been observed that the compound can inhibit the activation of NF-κB in stimulated macrophage cells. This inhibition likely contributes to the observed decrease in the production of inflammatory mediators. The precise molecular interactions within these pathways are a subject of ongoing investigation.

Future Research Directions and Emerging Applications

Development of Next-Generation Synthetic Methodologies

The synthesis of morpholine (B109124) derivatives is a well-established field, yet there is always a demand for more efficient, stereoselective, and environmentally friendly methods. nih.govosi.lv Current strategies often rely on the cyclization of 1,2-amino alcohols or the reaction of epoxides and aziridines. osi.lvresearchgate.net

Future synthetic research on 2-(2,3-dichlorophenyl)morpholine could focus on several key areas:

Asymmetric Synthesis: Developing novel catalytic asymmetric methods to control the stereochemistry at the C2 position of the morpholine ring is a critical goal. This would allow for the selective synthesis of individual enantiomers, which is crucial as different stereoisomers often exhibit distinct biological activities.

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for the construction of complex molecules. acs.org A potential future direction would be to develop a photocatalytic, diastereoselective annulation strategy for the direct synthesis of 2-(2,3-dichlorophenyl)morpholine from readily available starting materials, which could offer higher yields and stereoselectivity. acs.org

Flow Chemistry: The use of continuous flow reactors for the synthesis of 2-(2,3-dichlorophenyl)morpholine could offer advantages in terms of safety, scalability, and reaction control. This approach could be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

Green Chemistry Approaches: Future synthetic methodologies will likely emphasize the use of greener solvents, catalysts, and reagents to minimize the environmental impact of the synthesis. chemrxiv.org This could include the use of bio-based starting materials or enzymatic transformations.

A recent development in morpholine synthesis involves a one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and tBuOK for the conversion of 1,2-amino alcohols to morpholines, which is a simple and high-yielding method. chemrxiv.org

Advanced Computational Design of Novel Analogues with Tailored Properties

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. mdpi.comnih.gov For 2-(2,3-dichlorophenyl)morpholine, computational approaches can be employed to design novel analogues with specific, tailored properties.

Key areas for computational research include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of 2-(2,3-dichlorophenyl)morpholine in silico, researchers can predict how changes in the substitution pattern on the phenyl ring or the morpholine nitrogen will affect its biological activity. This can guide the synthesis of more potent and selective compounds. nih.gov

Pharmacophore Modeling: Identifying the key structural features of 2-(2,3-dichlorophenyl)morpholine responsible for a hypothetical biological activity can lead to the design of new molecules with diverse scaffolds but similar functional properties.

Molecular Docking and Dynamics Simulations: If a biological target for 2-(2,3-dichlorophenyl)morpholine is identified, molecular docking can predict the binding mode and affinity of the compound to its target. mdpi.com Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time, providing insights into the mechanism of action. mdpi.com

ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogues, helping to prioritize compounds with favorable drug-like characteristics for synthesis and further testing.

For instance, computational studies on morpholine-substituted tetrahydroquinoline derivatives have highlighted strong binding interactions and stability within the mTOR active site, guiding the development of potent anticancer agents. mdpi.com

Exploration of 2-(2,3-Dichlorophenyl)morpholine as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. nih.govthermofisher.com The unique structure of 2-(2,3-dichlorophenyl)morpholine makes it a candidate for development as a chemical probe.

The process of developing and utilizing this compound as a chemical probe would involve:

Target Identification: The first step is to identify the biological target(s) of 2-(2,3-dichlorophenyl)morpholine. This can be achieved through various techniques, including affinity chromatography, proteomics, and computational target prediction.

Selectivity Profiling: A good chemical probe should be highly selective for its intended target. The selectivity of 2-(2,3-dichlorophenyl)morpholine would need to be rigorously tested against a broad panel of related proteins.

Mechanism of Action Studies: Once a target is validated, studies would be needed to elucidate how the compound modulates the function of its target.

Cellular and In Vivo Imaging: By attaching a fluorescent tag or a clickable handle to the molecule, researchers could visualize its subcellular localization and track its engagement with its target in living cells and organisms. rsc.org The morpholine moiety itself has been recognized for its lysosomal targeting function in some contexts. nih.gov

The development of a well-characterized chemical probe based on the 2-(2,3-dichlorophenyl)morpholine scaffold could provide a powerful tool for dissecting complex biological pathways and identifying new therapeutic targets. nih.govthermofisher.com

Potential Applications in Materials Science or Agrochemical Research (excluding human therapeutic use)

Beyond its potential in a therapeutic context, the chemical structure of 2-(2,3-dichlorophenyl)morpholine suggests possible applications in other scientific and industrial domains.

Materials Science:

Polymer Additives: The dichlorophenyl group could impart specific properties, such as flame retardancy or altered refractive index, to polymers. Future research could explore the incorporation of 2-(2,3-dichlorophenyl)morpholine as a monomer or an additive in the synthesis of novel polymers with tailored characteristics. For example, ortho/para-chlorinated N-(6-benzhydryl-2,4-dichlorophenylimino)-N'-aryliminoacenaphthylene derivatives have been used to create nickel complexes that catalyze ethylene polymerization, resulting in polyethylenes with improved mechanical properties and controlled crystallinity. acs.orgacs.org

Organic Electronics: The electronic properties of the dichlorophenyl ring could be exploited in the design of new organic materials for applications in sensors, or other electronic devices.

Agrochemical Research:

Herbicides: The dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, indicating that the dichlorophenyl moiety can confer herbicidal activity. wikipedia.org Future research could investigate the potential of 2-(2,3-dichlorophenyl)morpholine and its derivatives as novel herbicides.

Insecticides: While the notorious insecticide DDT (dichlorodiphenyltrichloroethane) has been banned in many countries due to its environmental persistence, its structure highlights the potential for chlorinated phenyl rings in insecticidal compounds. acs.orgwikipedia.orgscholasticahq.com Research could focus on designing biodegradable and environmentally benign insecticides based on the 2-(2,3-dichlorophenyl)morpholine scaffold.

Fungicides and Plant Growth Regulators: Morpholine derivatives are known to exhibit a wide range of biological activities in an agricultural context, including fungicidal and plant growth regulation properties. acs.org The specific substitution pattern of 2-(2,3-dichlorophenyl)morpholine could lead to novel agrochemicals with improved efficacy and safety profiles.

Q & A

Q. What are the common synthetic routes for 2-(2,3-dichlorophenyl)morpholine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, morpholine can react with 2,3-dichlorophenyl-containing precursors (e.g., 2,3-dichlorobenzyl chloride) under basic conditions. A representative approach includes:

Reacting morpholine with 1,3-dichloropropen-2-ol to form a chloro-intermediate.

Subsequent reaction with propargyl amine or other nucleophiles to introduce the dichlorophenyl group .

Key Reaction Conditions :

| Reagent | Solvent | Temperature | Catalyst | Yield |

|---|---|---|---|---|

| Morpholine, 1,3-dichloropropen-2-ol | Ethanol | 80°C | None | ~60-70% |

Q. What analytical techniques are used to characterize 2-(2,3-dichlorophenyl)morpholine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring conformation.

- X-ray Crystallography : Determines precise molecular geometry and hydrogen-bonding interactions (e.g., inversion dimers observed in morpholine derivatives) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity and detect decomposition products (e.g., chlorinated byproducts) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Q. How is the biological activity of 2-(2,3-dichlorophenyl)morpholine assessed?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial or antifungal activity via minimum inhibitory concentration (MIC) assays, referencing morpholine-based antifungals like Amorolfine .

- Target Interaction Studies : Use fluorescence quenching or surface plasmon resonance (SPR) to study binding to enzymes or receptors .

- Toxicity Screening : Evaluate cytotoxicity in mammalian cell lines (e.g., HepG2) using MTT assays .

Advanced Questions

Q. How can discrepancies between crystallographic and spectroscopic data be resolved?

- Methodological Answer :

- Complementary Techniques : Pair X-ray data (refined via SHELX ) with dynamic NMR to assess conformational flexibility in solution.

- DFT Calculations : Compare experimental bond lengths/angles with computational models to identify steric or electronic distortions .

- Variable-Temperature Studies : Use low-temperature crystallography to stabilize transient conformations observed in NMR .

Q. What strategies address data gaps in ecological toxicity assessments?

- Methodological Answer :

- Read-Across Approaches : Infer hazards from structurally similar compounds (e.g., chlorophenols, which show aquatic toxicity via oxidative stress) .

- QSAR Modeling : Use tools like the OECD QSAR Toolbox to predict biodegradation and bioaccumulation .

Proposed Testing Framework :

| Endpoint | Method | Reference Compound |

|---|---|---|

| Aquatic Toxicity | Daphnia magna acute test | 2,3-Dichlorophenol |

| Bioaccumulation | Log estimation | Chlorinated aromatics |